REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([S:9](Cl)(=[O:11])=[O:10])=[CH:5][CH:4]=1)#[N:2].[O:13]1[CH2:18][CH2:17][N:16]([CH2:19][CH2:20][NH2:21])[CH2:15][CH2:14]1>CC(C)=O>[C:1]([C:3]1[CH:8]=[CH:7][C:6]([S:9]([NH:21][CH2:20][CH2:19][N:16]2[CH2:17][CH2:18][O:13][CH2:14][CH2:15]2)(=[O:11])=[O:10])=[CH:5][CH:4]=1)#[N:2]
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Name
|
|
Quantity
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5.15 g
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Type
|
reactant
|
Smiles
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C(#N)C1=CC=C(C=C1)S(=O)(=O)Cl
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Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
6.7 mL
|
Type
|
reactant
|
Smiles
|
O1CCN(CC1)CCN
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
was stirred at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
with stirring
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at ambient temperature for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the acetone was removed by evaporation
|
Type
|
WASH
|
Details
|
the residue was eluted through a silica pad
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Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(C=C1)S(=O)(=O)NCCN1CCOCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |